

Beraprost-d3 and its Interaction with Prostacyclin Receptors: A Technical Overview

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Compound of Interest

Compound Name: Beraprost-d3

Cat. No.: B13845155

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Introduction

Beraprost is a synthetic, orally active prostacyclin (PGI₂) analogue with potent vasodilatory and antiplatelet properties. It is used in the treatment of pulmonary hypertension and peripheral vascular disease. Beraprost is a racemic mixture of four stereoisomers: beraprost-314d (esuberaprost), beraprost-314l, beraprost-315d, and beraprost-315l. The pharmacological activity of beraprost is primarily attributed to its agonistic activity at the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR). This technical guide provides an in-depth analysis of the binding affinity of beraprost and its stereoisomers for the IP receptor, the associated signaling pathways, and the experimental methodologies used to determine these characteristics. While the user specified "**beraprost-d3**," publicly available research predominantly focuses on the non-deuterated stereoisomers of beraprost; the binding affinities of deuterated and non-deuterated forms are generally considered to be equivalent.

Data Presentation: Binding and Functional Activity

The binding affinity and functional potency of beraprost and its stereoisomers at the human prostacyclin (IP) receptor and other related prostanoid receptors are summarized below. Esuberaprost (beraprost-314d) has been identified as the most pharmacologically active isomer.^{[1][2]}

Compound	Receptor	Assay Type	Cell Line	Parameter	Value
Beraprost	Human IP	cAMP Generation	HEK-293-IP	EC50	10.4 nM[1]
Esuberaprost (beraprost-314d)	Human IP	cAMP Generation	HEK-293-IP	EC50	0.4 nM[1]
Beraprost	Human PSMCs	Inhibition of Cell Proliferation	Human PSMCs	EC50	120 nM[1]
Esuberaprost (beraprost-314d)	Human PSMCs	Inhibition of Cell Proliferation	Human PSMCs	EC50	3 nM
Beraprost	Human EP3	Radioligand Binding	-	Ki	680 nM
Beraprost	Human EP1, EP2, DP1	Radioligand Binding	-	Ki	>3 µM
Beraprost (TRK-100)	Human Platelets	Radioligand Binding ([3H]-TRK-100)	Washed Human Platelets	Kd	133 nmol/l
Beraprost (TRK-100)	Rat Platelets	Radioligand Binding ([3H]-TRK-100)	Washed Rat Platelets	Kd	66 nmol/l

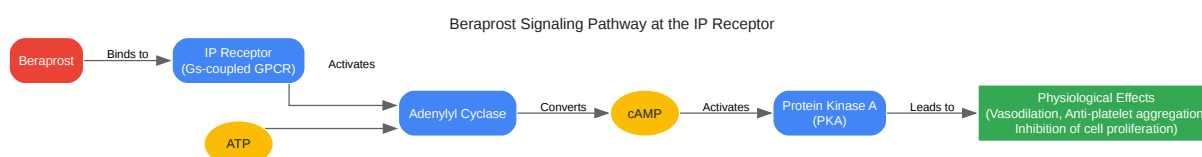
Relative Affinity of Beraprost Enantiomers at Prostacyclin Receptors on Rat Platelets:

Enantiomer	Relative Affinity (%)
APS-314d	100
APS-315d	14
APS-314l	< 1
APS-315l	< 1

Signaling Pathways

Upon binding to the IP receptor, beraprost initiates a signaling cascade that is characteristic of Gs-coupled GPCRs. The primary pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This, in turn, activates Protein Kinase A (PKA), which mediates many of the physiological effects of prostacyclin, including vasodilation and inhibition of platelet aggregation.

Beraprost has also been shown to interact with other signaling pathways. For instance, it can inhibit the transforming growth factor- β (TGF- β)-Smad signaling pathway, which is involved in cardiac fibroblast proliferation. Furthermore, beraprost can stimulate the endothelial nitric oxide synthase (eNOS) gene expression through a cAMP-responsive element, linking the PGI₂ signal to the nitric oxide (NO) pathway.



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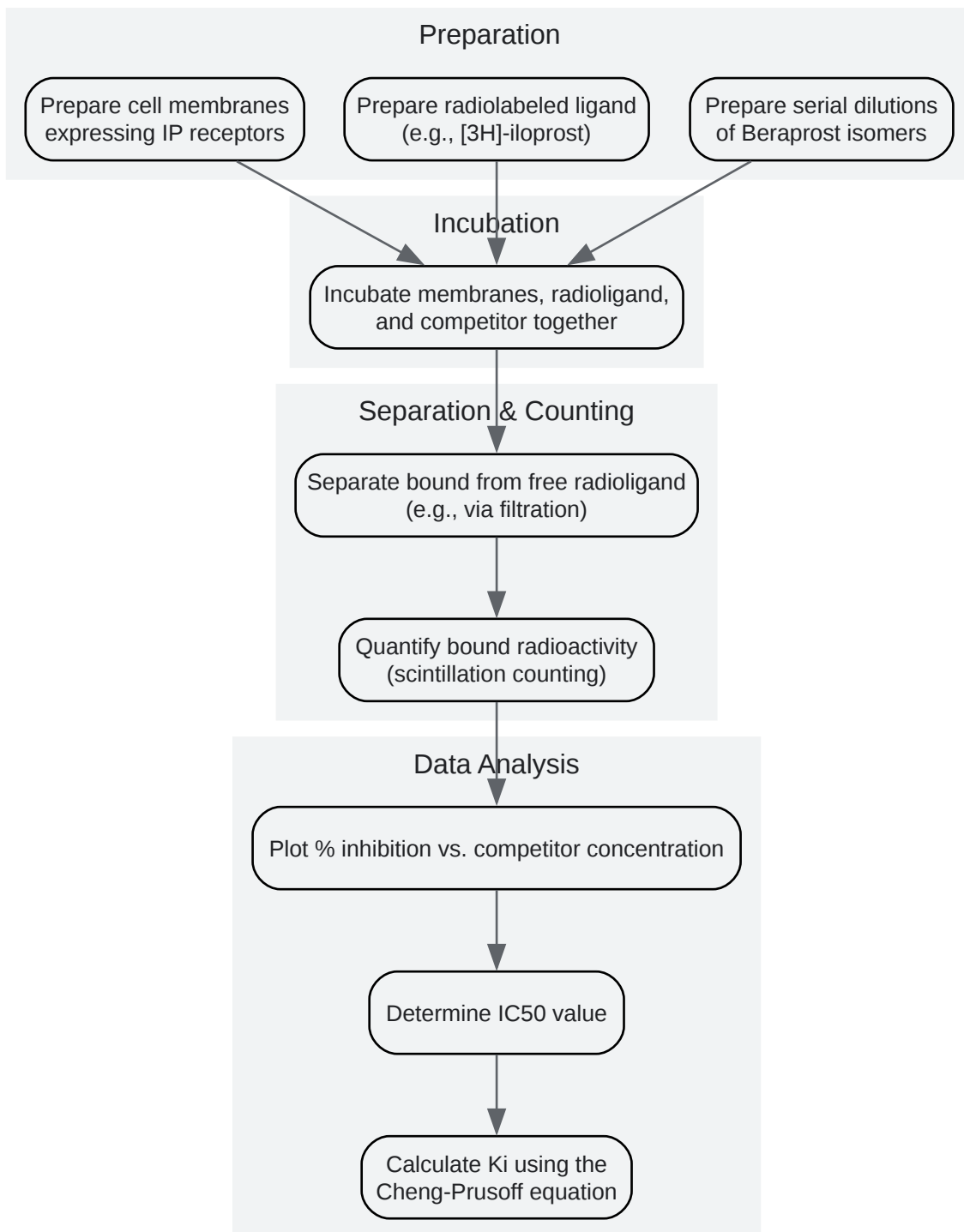
Caption: Beraprost-IP receptor signaling cascade.

Experimental Protocols

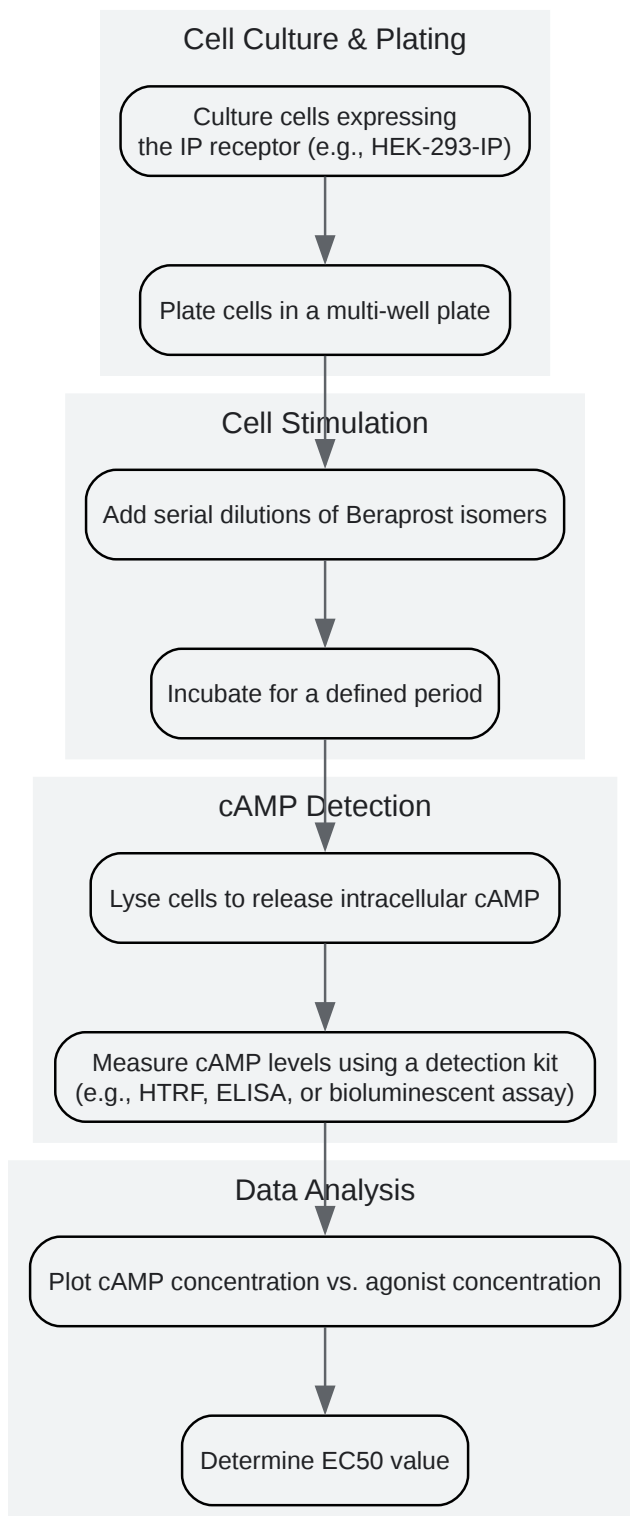
Radioligand Competition Binding Assay

This assay is employed to determine the binding affinity (K_i) of a test compound (e.g., beraprost or its stereoisomers) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.

Workflow for Radioligand Competition Binding Assay



Workflow for cAMP Functional Assay

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References

- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. Pharmacology of the single isomer, esuberaprost (beraprost-314d) on pulmonary vascular tone, IP receptors and human smooth muscle proliferation in pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
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